Tebuconazole is a broad-spectrum, highly systemic triazole fungicide that acts as a potent sterol 14α-demethylase (CYP51) inhibitor [1]. For industrial and agricultural procurement, its material value is defined by its exceptional acropetal mobility, high hydrolytic stability, and direct enzymatic inhibition without the need for metabolic activation[2]. These properties make it a foundational active ingredient in long-lasting seed treatments, foliar formulations, and wood preservation matrices where extended residual activity and systemic tissue penetration are critical for performance [3].
Substituting Tebuconazole with other in-class triazoles often fails due to divergent systemic mobility profiles and metabolic activation requirements [1]. For instance, while difenoconazole is highly effective locally, it exhibits minimal upward translocation from roots to foliage, rendering it suboptimal for systemic seed coatings [2]. Furthermore, unlike prothioconazole, which acts as a pro-drug requiring in vivo conversion to its desthio-metabolite for full CYP51 inhibition, tebuconazole is directly active, ensuring immediate fungicidal pressure upon application[3]. Selecting the wrong triazole compromises either the speed of onset, the duration of residual protection, or the spatial distribution of the active ingredient within the target matrix.
In comparative studies of seed coating agents, tebuconazole demonstrates robust acropetal (upward) translocation from roots to stems and leaves, whereas difenoconazole remains predominantly localized in the root system[1].
| Evidence Dimension | Upward translocation efficiency from roots to foliage |
| Target Compound Data | High acropetal transport, consistently reaching stems and leaves |
| Comparator Or Baseline | Difenoconazole (Minimal upward transport; highest concentration remains trapped in roots) |
| Quantified Difference | Tebuconazole provides whole-plant systemic distribution, while difenoconazole is restricted to local root zones. |
| Conditions | High-performance liquid chromatography analysis of corn growth stages following seed coating application |
Crucial for formulating seed treatments where the active ingredient must protect emerging above-ground tissues from early-stage infections.
Tebuconazole exerts strong, direct inhibition on fungal CYP51 enzymes, whereas prothioconazole exhibits extremely weak direct binding and relies on in vivo conversion to its desthio-metabolite to achieve comparable efficacy[1].
| Evidence Dimension | Direct CYP51 binding affinity and inhibition (IC50) |
| Target Compound Data | Strong direct inhibition (IC50 ~0.5 to 1.3 µM) |
| Comparator Or Baseline | Prothioconazole (Weak direct inhibition, IC50 ~150 µM) |
| Quantified Difference | Tebuconazole is over 100-fold more potent directly at the target site prior to any metabolic activation. |
| Conditions | In vitro IC50 assays using purified Candida albicans CYP51 expressed in E. coli |
Guarantees immediate fungicidal activity upon application, independent of the metabolic conversion rate of the target organism.
In multivariate meta-analyses of Fusarium head blight treatments, tebuconazole significantly outperforms propiconazole in reducing deoxynivalenol (DON) mycotoxin accumulation in harvested grain [1].
| Evidence Dimension | Percent reduction of DON mycotoxin relative to untreated controls |
| Target Compound Data | ~23% to 40% DON reduction |
| Comparator Or Baseline | Propiconazole (~12% DON reduction) |
| Quantified Difference | Tebuconazole provides approximately double the efficacy in suppressing mycotoxin accumulation compared to propiconazole. |
| Conditions | Multi-site field experiments on wheat inoculated with toxigenic Fusarium strains |
Essential for procurement in food-grade agricultural protection where strict mycotoxin regulatory limits dictate crop marketability.
Tebuconazole exhibits high stability against abiotic hydrolysis and aqueous photolysis, resulting in an extended environmental half-life that far exceeds that of rapidly degrading azoles, ensuring prolonged residual efficacy [1].
| Evidence Dimension | Aerobic soil and aqueous half-life (DT50) |
| Target Compound Data | DT50 ranging from 49 to >190 days |
| Comparator Or Baseline | Rapid-degrading triazoles (e.g., myclobutanil, DT50 often <10 days) |
| Quantified Difference | Tebuconazole maintains protective concentrations significantly longer due to pronounced resistance to hydrolytic degradation. |
| Conditions | Laboratory and field dissipation studies measuring abiotic hydrolysis and photolysis |
Enables the formulation of extended-release coatings, wood preservatives, and long-interval sprays, reducing application frequency.
Leveraging its superior acropetal mobility compared to difenoconazole, tebuconazole is ideal for seed treatments designed to protect early-stage foliar development from soil-borne and wind-borne pathogens[1].
Because it does not require metabolic conversion to an active desthio-metabolite (unlike prothioconazole), tebuconazole is optimal for rapid-response foliar applications where immediate cessation of fungal growth is critical to halt active outbreaks [2].
Due to its quantified superiority over propiconazole in suppressing deoxynivalenol (DON) accumulation, tebuconazole is the preferred active ingredient for late-season applications in wheat and barley destined for strict human or animal consumption markets[3].
Utilizing its high hydrolytic stability and extended DT50, tebuconazole is highly suited for industrial timber impregnation and material coatings where multi-year residual protection against wood-decay fungi is required [4].
Irritant;Health Hazard;Environmental Hazard